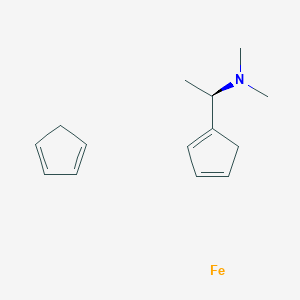
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is a complex organometallic compound. It is composed of cyclopenta-1,3-diene, a cyclopentadienyl ligand, and an iron center. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene derivatives often involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile . For the specific compound , the preparation typically involves the reaction of cyclopenta-1,3-diene with an appropriate iron precursor under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta-1,3-diene derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of substituted cyclopentadiene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Various organic and inorganic nucleophiles and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of cyclopentadienone derivatives, while reduction can yield cyclopentane derivatives .
Aplicaciones Científicas De Investigación
Cyclopenta-1,3-diene derivatives have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclopenta-1,3-diene derivatives involves their interaction with various molecular targets and pathways. These compounds can act as ligands, forming complexes with transition metals and influencing their reactivity and stability . The specific pathways and targets depend on the nature of the substituents and the metal center involved .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: Another iron-containing organometallic compound with a similar cyclopentadienyl ligand.
Ruthenocene: A ruthenium analog of ferrocene with similar structural features.
Manganocene: A manganese analog with comparable reactivity and applications.
Uniqueness
Cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron is unique due to its specific combination of ligands and metal center, which imparts distinct reactivity and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H21FeN |
|---|---|
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;(1R)-1-cyclopenta-1,3-dien-1-yl-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C9H15N.C5H6.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-6,8H,7H2,1-3H3;1-4H,5H2;/t8-;;/m1../s1 |
Clave InChI |
FPGWTEWNRFGHLI-YCBDHFTFSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
SMILES canónico |
CC(C1=CC=CC1)N(C)C.C1C=CC=C1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


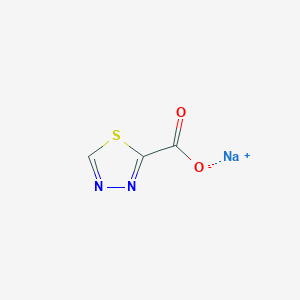
![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
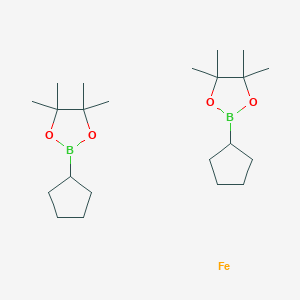
![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
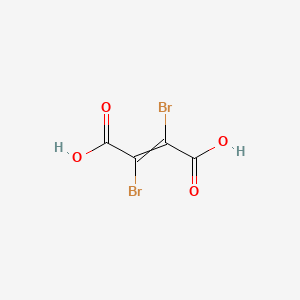
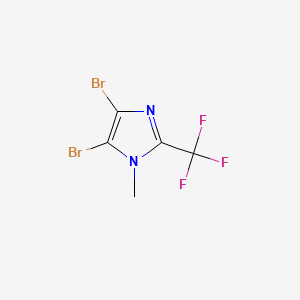
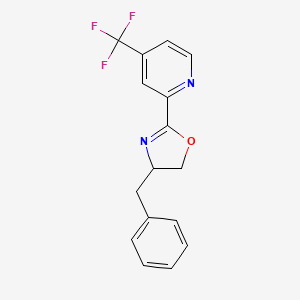
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)

![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
